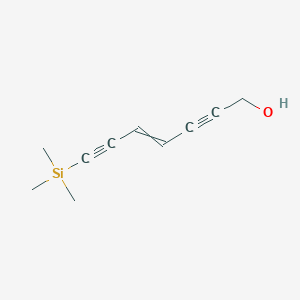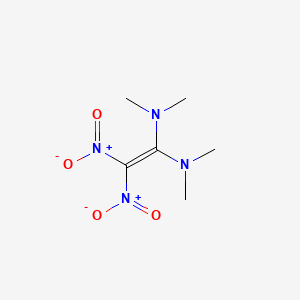
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine is a chemical compound with the molecular formula C6H16N2O4 It is known for its unique structure, which includes two nitro groups and four methyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine typically involves the nitration of N1,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce diamines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine: This compound lacks the nitro groups and is primarily used as a ligand and catalyst in organic synthesis.
N,N’-Dimethylethylenediamine: This compound has two methyl groups and is used as a chelating agent and precursor to imidazolidines.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: This compound has a longer carbon chain and is used in the synthesis of polymers and as a cross-linking agent.
The uniqueness of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine lies in its combination of nitro and methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
113110-14-8 |
|---|---|
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetramethyl-2,2-dinitroethene-1,1-diamine |
InChI |
InChI=1S/C6H12N4O4/c1-7(2)5(8(3)4)6(9(11)12)10(13)14/h1-4H3 |
InChI Key |
DKIQNJXKYXWJPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C([N+](=O)[O-])[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




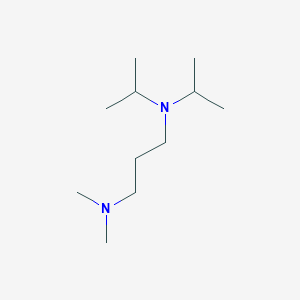
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
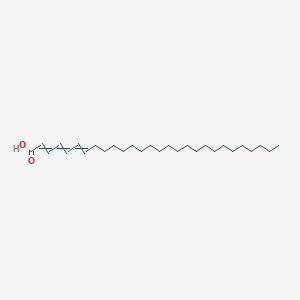
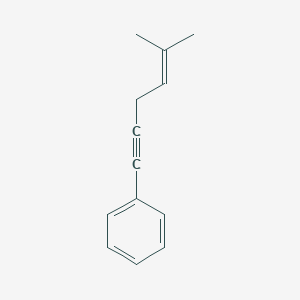

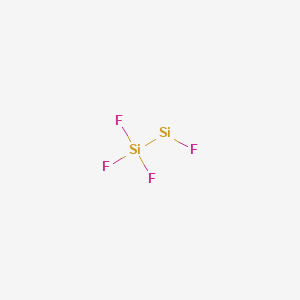
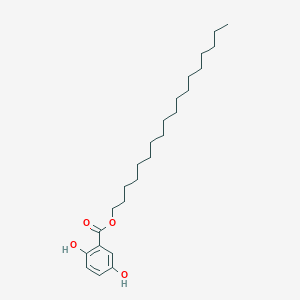


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
